N-[4-(dimethylamino)benzyl]-1-ethyl-1H-tetrazol-5-amine
Overview
Description
N-[4-(dimethylamino)benzyl]-1-ethyl-1H-tetrazol-5-amine, commonly known as DMXB-A, is a chemical compound that has been widely studied for its potential therapeutic applications. DMXB-A is a tetrazole derivative that has been shown to have a selective agonist effect on the alpha7 nicotinic acetylcholine receptor (α7nAChR). This receptor is known to play a critical role in various physiological and pathological processes, including inflammation, neuroprotection, and cognition.
Mechanism of Action
DMXB-A selectively activates the α7nAChR, which is a ligand-gated ion channel that is widely expressed in the central nervous system and peripheral tissues. Activation of the α7nAChR has been shown to have a variety of physiological effects, including the release of neurotransmitters such as dopamine, acetylcholine, and glutamate. The downstream effects of α7nAChR activation are complex and not fully understood, but may involve modulation of intracellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
DMXB-A has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, neuroprotective, and cognitive-enhancing effects. DMXB-A has been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo, suggesting that it may have potential as an anti-inflammatory agent. In preclinical studies, DMXB-A has also been shown to protect against neuronal damage and improve cognitive function in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
DMXB-A has several advantages for use in laboratory experiments. It is a highly selective agonist of the α7nAChR, which allows for more precise manipulation of this receptor compared to other non-selective agonists. DMXB-A has also been shown to have good bioavailability and pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of DMXB-A is that it can be difficult to synthesize in large quantities, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on DMXB-A. One area of interest is the potential use of DMXB-A as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential use of DMXB-A as an anti-inflammatory agent in various disease states. Additionally, further studies are needed to fully elucidate the downstream effects of α7nAChR activation and to identify potential therapeutic targets for DMXB-A.
Scientific Research Applications
DMXB-A has been extensively studied for its potential therapeutic applications in various fields of medicine. In preclinical studies, DMXB-A has been shown to have anti-inflammatory, neuroprotective, and cognitive-enhancing effects. DMXB-A has also been studied for its potential use in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
properties
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-1-ethyltetrazol-5-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6/c1-4-18-12(14-15-16-18)13-9-10-5-7-11(8-6-10)17(2)3/h5-8H,4,9H2,1-3H3,(H,13,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHWJEKWUDDNNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=N1)NCC2=CC=C(C=C2)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.